Thorium oxalate

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

2040-52-0 |

|---|---|

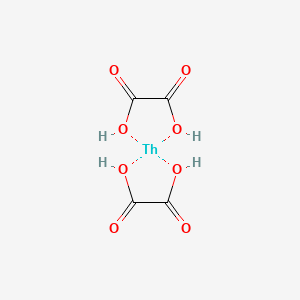

Fórmula molecular |

C4H4O8Th |

Peso molecular |

412.11 g/mol |

Nombre IUPAC |

oxalic acid;thorium |

InChI |

InChI=1S/2C2H2O4.Th/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6); |

Clave InChI |

MVVXFNGAKVVFBW-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Th] |

SMILES canónico |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Th] |

Otros números CAS |

2040-52-0 |

Pictogramas |

Health Hazard |

Origen del producto |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Thorium Oxalate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of thorium oxalate hexahydrate (Th(C₂O₄)₂·6H₂O), a critical precursor material in nuclear fuel cycles and various chemical applications. The document details established synthesis methodologies, explores the influence of key process parameters on the final product's characteristics, and presents relevant characterization data.

Introduction

This compound hexahydrate is a white, insoluble solid that serves as an intermediate in the production of high-density thorium dioxide (ThO₂), a material of significant interest for nuclear applications. The properties of the final ThO₂ are heavily influenced by the characteristics of the this compound precursor, making the synthesis process a crucial step in materials development. This guide focuses on the two primary aqueous precipitation methods for synthesizing this compound hexahydrate: heterogeneous and homogeneous precipitation.

Synthesis Methodologies

The synthesis of this compound hexahydrate is predominantly achieved through precipitation from an aqueous solution of a thorium salt, typically thorium nitrate (Th(NO₃)₄), by introducing an oxalate source. The two main approaches are detailed below.

Heterogeneous Precipitation

This is the most common method, involving the direct addition of oxalic acid ((COOH)₂) or a soluble oxalate salt to a thorium nitrate solution. The reaction is rapid and typically results in the formation of small microcrystals.[1]

Chemical Equation:

Th(NO₃)₄(aq) + 2(COOH)₂(aq) + 6H₂O(l) → Th(C₂O₄)₂·6H₂O(s) + 4HNO₃(aq)

Homogeneous Precipitation

In this method, the precipitating agent (oxalic acid) is generated slowly and uniformly throughout the thorium nitrate solution via the hydrolysis of a precursor molecule, such as oxamic acid (NH₂COCOOH).[1] This slow generation of oxalate ions leads to the formation of larger, more well-defined crystals compared to the heterogeneous method.[1]

Reaction Scheme:

-

Hydrolysis of Oxamic Acid: NH₂COCOOH(aq) + H₂O(l) → (COOH)₂(aq) + NH₃(aq)

-

Precipitation: Th⁴⁺(aq) + 2(COOH)₂(aq) + 6H₂O(l) → Th(C₂O₄)₂·6H₂O(s) + 4H⁺(aq)

Experimental Protocols

Detailed experimental procedures are crucial for reproducible synthesis. The following sections provide generalized protocols for both heterogeneous and homogeneous precipitation methods based on available literature.

Heterogeneous Precipitation Protocol

This protocol is based on the direct mixing of thorium nitrate and oxalic acid solutions.

Materials:

-

Thorium nitrate solution (e.g., 1 M in dilute nitric acid)

-

Oxalic acid solution (e.g., 0.75 M)

-

Deionized water

-

Stirring apparatus (e.g., magnetic stirrer or mechanical agitator)

-

Reaction vessel

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Drying oven

Procedure:

-

A solution of thorium nitrate is prepared at a specific concentration (e.g., 1.0 M) in a dilute nitric acid medium to prevent hydrolysis.

-

An oxalic acid solution is prepared (e.g., 0.75 M), often in a slight molar excess to ensure complete precipitation of thorium.[2]

-

The thorium nitrate solution is added to the stirred oxalic acid solution at a controlled temperature.[2] Temperatures can range from 10°C to 70°C, as this has been shown to significantly affect the properties of the resulting oxide after calcination.[3]

-

The mixture is continuously stirred for a defined "digestion time," which can range from 15 minutes to several hours, to allow for crystal growth and maturation.[3]

-

The resulting white precipitate of this compound hexahydrate is separated from the solution by filtration.

-

The precipitate is washed with deionized water to remove any soluble impurities.

-

The washed precipitate is dried under controlled conditions. Drying under ambient conditions is recommended, as drying under vacuum at elevated temperatures (e.g., 40°C) can lead to the loss of crystalline water, forming the dihydrate.[1]

Homogeneous Precipitation Protocol

This protocol utilizes the slow, in-situ generation of the precipitant.

Materials:

-

Thorium nitrate solution

-

Oxamic acid

-

Deionized water

-

Heating and stirring apparatus

-

Reaction vessel

-

Filtration apparatus

-

Drying oven

Procedure:

-

A thorium nitrate solution is prepared.

-

Oxamic acid is added to the thorium nitrate solution.

-

The solution is heated to a specific temperature (e.g., 70-90°C) to induce the hydrolysis of oxamic acid, which generates oxalic acid in situ.[1]

-

The reaction is allowed to proceed for a set duration, during which large crystals of this compound hexahydrate will form. The reaction kinetics are first-order.[1]

-

After the reaction is complete, the solution is cooled, and the precipitate is collected by filtration.

-

The precipitate is washed with deionized water.

-

The product is dried under ambient conditions.

Influence of Synthesis Parameters

The properties of the synthesized this compound hexahydrate, and consequently the derived thorium dioxide, are significantly influenced by various synthesis parameters.

| Parameter | Effect on Product Properties | References |

| Precipitation Temperature | A primary factor influencing the morphology, surface area, and crystallite size of the derived ThO₂. Higher temperatures (e.g., 70°C vs. 10°C) can lead to different particle morphologies. | [3] |

| Digestion Time | Affects the crystal size and morphology. Longer digestion times can promote the growth of larger, more uniform crystals. | [3] |

| Agitation Method | Can influence particle size and distribution. Different agitation methods (e.g., mechanical stirrer vs. ultrasonic homogenizer) can produce ThO₂ with varying properties. | [3] |

| Precipitation Method | Homogeneous precipitation generally yields larger, more well-defined crystals compared to the smaller microcrystals from heterogeneous precipitation. | [1] |

Characterization of this compound Hexahydrate

The synthesized this compound hexahydrate is typically characterized by various analytical techniques to determine its physical and chemical properties.

Thermal Analysis

Thermogravimetric analysis (TGA) is a key technique to study the thermal decomposition of this compound hexahydrate. The decomposition process occurs in several stages:

-

Dehydration: this compound hexahydrate loses its water of hydration to form the dihydrate and subsequently the anhydrous salt. The hexahydrate dehydrates to the dihydrate in the temperature range of 70-165°C.[4]

-

Decomposition to Oxide: The anhydrous this compound decomposes to form thorium dioxide (ThO₂). This process involves the formation of intermediate species like a polynuclear complex, a hydroxyoxalate, and a carbonate before the final oxide is formed.[4][5]

Morphological and Structural Analysis

Scanning electron microscopy (SEM) is used to investigate the morphology and particle size of the this compound crystals. X-ray diffraction (XRD) is employed to confirm the crystal structure and phase purity of the synthesized product.

Visualizing the Synthesis and Decomposition Pathways

The following diagrams illustrate the key processes involved in the synthesis and thermal decomposition of this compound hexahydrate.

Conclusion

The synthesis of this compound hexahydrate is a well-established process with multiple methodologies that can be tailored to achieve desired product characteristics. The choice between heterogeneous and homogeneous precipitation will depend on the required crystal size and morphology. Careful control over experimental parameters such as temperature, digestion time, and agitation is paramount for producing a precursor that will yield high-quality thorium dioxide upon calcination. The information and protocols presented in this guide provide a solid foundation for researchers and professionals working with this important material.

References

- 1. researchportal.sckcen.be [researchportal.sckcen.be]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of this compound precipitation conditions relative to thorium oxide sinterability [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic aspects of thermal decomposition of this compound hexahydrate: A review [inis.iaea.org]

An In-depth Technical Guide to the Chemical Properties of Anhydrous Thorium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous thorium oxalate, with the chemical formula Th(C₂O₄)₂, is a key inorganic compound with significant applications in nuclear chemistry and materials science. It primarily serves as a precursor in the production of high-purity thorium dioxide (ThO₂), a material of interest for nuclear fuels and catalysis. Understanding the chemical properties of anhydrous this compound is crucial for controlling the morphology and properties of the resulting thorium dioxide. This technical guide provides a comprehensive overview of the chemical properties, synthesis, thermal decomposition, and solubility of anhydrous this compound, supported by experimental protocols and data.

Chemical and Physical Properties

Anhydrous this compound is a white, solid material. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Th(C₂O₄)₂ |

| Molar Mass | 408.07 g/mol |

| Density | 4.637 g/cm³[1] |

| Appearance | White solid[1] |

| Solubility Product (Ksp) | 5.01 × 10⁻²⁵[1] |

Synthesis of Anhydrous this compound

Anhydrous this compound is typically prepared through the thermal decomposition of a hydrated this compound precursor, most commonly this compound hexahydrate (Th(C₂O₄)₂·6H₂O) or dihydrate (Th(C₂O₄)₂·2H₂O). The hydrated precursor is synthesized by precipitation from an aqueous solution of a thorium(IV) salt with oxalic acid.

Experimental Protocol: Precipitation of Hydrated this compound

This protocol describes the synthesis of the hydrated this compound precursor.

Materials:

-

Thorium(IV) nitrate solution (e.g., 1 M)

-

Oxalic acid solution (e.g., 1 M)

-

Deionized water

-

Filter paper

-

Beakers

-

Magnetic stirrer and stir bar

-

Drying oven

Procedure:

-

In a beaker, prepare an aqueous solution of thorium(IV) nitrate.

-

In a separate beaker, prepare an aqueous solution of oxalic acid.

-

While stirring the thorium(IV) nitrate solution vigorously, slowly add the oxalic acid solution. A white precipitate of hydrated this compound will form immediately.[1]

-

Continue stirring for a period to ensure complete precipitation. The reaction is typically carried out at an elevated temperature, in the range of 40 to 102 °C, to promote the formation of a dense, crystalline precipitate.[2]

-

Allow the precipitate to settle.

-

Filter the precipitate using filter paper and wash it several times with deionized water to remove any unreacted reagents.

-

Dry the collected hydrated this compound precipitate in a drying oven at a low temperature (e.g., 60-80 °C) to remove excess water. The resulting product is typically this compound hexahydrate or dihydrate.

Experimental Protocol: Preparation of Anhydrous this compound via Thermal Dehydration

This protocol outlines the conversion of the hydrated precursor to anhydrous this compound.

Materials:

-

Hydrated this compound (prepared as described above)

-

Furnace with temperature control

-

Crucible

Procedure:

-

Place a known amount of the dried, hydrated this compound into a crucible.

-

Heat the crucible in a furnace. The temperature should be carefully controlled to ensure dehydration without decomposition of the oxalate.

-

Based on thermal analysis studies, the dehydration of this compound hexahydrate to the dihydrate occurs in the temperature range of 70-165 °C.[3] Further heating leads to the anhydrous form.

-

To obtain the anhydrous form, heat the hydrated precursor to a temperature above the final dehydration step but below the onset of oxalate decomposition. A temperature of around 250-300 °C is generally suitable.

-

Hold the sample at this temperature until a constant weight is achieved, indicating that all water of hydration has been removed.

-

Cool the crucible in a desiccator to prevent rehydration. The resulting white powder is anhydrous this compound.

Thermal Decomposition of Anhydrous this compound

The thermal decomposition of anhydrous this compound is a critical process, as it leads to the formation of thorium dioxide. The decomposition pathway involves the breakdown of the oxalate group into gaseous products.

Thermal Decomposition Pathway

The decomposition of anhydrous this compound typically proceeds in one or more steps, ultimately yielding thorium dioxide. The exact mechanism and intermediate products can be complex and may involve the formation of thorium carbonate or oxycarbonate species.

A proposed general pathway is as follows:

Th(C₂O₄)₂ (s) → ThO₂ (s) + 2CO (g) + 2CO₂ (g)

However, studies have shown that the decomposition can be more complex, with the formation of intermediate phases.[4]

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TG-DTA)

TG-DTA is a powerful technique to study the thermal decomposition of materials.

Instrumentation:

-

Simultaneous TG-DTA instrument

-

Inert gas supply (e.g., nitrogen or argon)

-

Sample pans (e.g., alumina or platinum)

Procedure:

-

Place a small, accurately weighed sample of anhydrous this compound (typically 5-10 mg) into the sample pan.

-

Place the sample pan in the TG-DTA instrument.

-

Heat the sample from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample weight (TG curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

-

The TG curve will show weight loss steps corresponding to the release of gaseous decomposition products. The DTA curve will show endothermic or exothermic peaks associated with phase transitions and decomposition reactions.

The following diagram illustrates a typical workflow for the synthesis and thermal analysis of anhydrous this compound.

Caption: Synthesis and thermal analysis workflow for anhydrous this compound.

Solubility of Anhydrous this compound

Anhydrous this compound is very sparingly soluble in water, which is a key property utilized in its separation and purification.

Solubility Product (Ksp)

The solubility product constant (Ksp) for the dissolution of anhydrous this compound in water is given by the following equilibrium:

Th(C₂O₄)₂(s) ⇌ Th⁴⁺(aq) + 2C₂O₄²⁻(aq)

The Ksp expression is:

Ksp = [Th⁴⁺][C₂O₄²⁻]²

The experimentally determined value for the Ksp of this compound is 5.01 × 10⁻²⁵.[1]

Experimental Protocol: Determination of Ksp

A precise experimental determination of such a low Ksp value is challenging. A common approach for sparingly soluble salts involves preparing a saturated solution and then measuring the concentration of one of the ions in the solution.

Materials:

-

Anhydrous this compound

-

Deionized water

-

Constant temperature bath

-

Centrifuge

-

Analytical method for thorium or oxalate ion concentration (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Th⁴⁺ or titration for C₂O₄²⁻)

Procedure:

-

Add an excess of anhydrous this compound to a container of deionized water to create a saturated solution.

-

Seal the container and place it in a constant temperature bath to allow the solution to reach equilibrium. This may take several days of continuous stirring or agitation.

-

Once equilibrium is established, carefully separate the solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant.

-

Accurately measure the concentration of either the thorium ions (Th⁴⁺) or the oxalate ions (C₂O₄²⁻) in the saturated solution using a suitable analytical technique.

-

From the measured ion concentration and the stoichiometry of the dissolution reaction, calculate the Ksp. For example, if the concentration of Th⁴⁺ is 's', then the concentration of C₂O₄²⁻ is '2s', and Ksp = (s)(2s)² = 4s³.

The following diagram illustrates the logical relationship in determining the Ksp.

References

An In-depth Technical Guide to the Solubility of Thorium Oxalate in Nitric Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thorium oxalate in nitric acid solutions. It consolidates quantitative data from key studies, details experimental methodologies for solubility determination, and explores the underlying chemical principles of the dissolution process. This document is intended to be a valuable resource for professionals working with thorium compounds in research, industrial, and pharmaceutical contexts.

Quantitative Solubility Data

The solubility of this compound, an important intermediate in thorium processing, is significantly influenced by the concentration of nitric acid and the presence of excess oxalic acid. The inherent insolubility of this compound in water is quantified by its solubility product constant (Ksp), which is approximately 5.01 x 10⁻²⁵. The following tables summarize key experimental data on the solubility of this compound under various nitric acid concentrations.

Table 1: Solubility of this compound in Nitric Acid with Excess Oxalic Acid

This table is derived from the work of Ayers, A. S. (1946) in the Iowa State College report CC-2962, which investigated the precipitation of this compound from nitric acid solutions. The data illustrates the amount of thorium dioxide (ThO₂) remaining in solution, which is indicative of the this compound solubility, at varying normalities of nitric acid and with different excesses of oxalic acid.

| Normality of Nitric Acid (N) | Percent Excess Oxalic Acid | Grams of ThO₂ Recovered (per ~1.5g Th initial) |

| 0.2 | 100 | 1.493 |

| 0.4 | 100 | 1.494 |

| 0.6 | 100 | 1.494 |

| 0.8 | 100 | 1.493 |

| 1.0 | 100 | 1.490 |

| 0.2 | 200 | 1.495 |

| 0.4 | 200 | 1.495 |

| 0.6 | 200 | 1.495 |

| 0.8 | 200 | 1.494 |

| 1.0 | 200 | 1.493 |

| 1.2 | 200 | 1.490 |

| 1.4 | 200 | 1.485 |

| 1.0 | 400 | 1.495 |

| 1.2 | 400 | 1.495 |

| 1.4 | 400 | 1.494 |

| 1.6 | 400 | 1.493 |

| 1.8 | 400 | 1.489 |

| 2.0 | 400 | 1.482 |

Note: The initial amount of thorium was approximately 1.5 grams. The "Grams of ThO₂ Recovered" represents the precipitated thorium, so a lower recovered amount implies higher solubility.

Table 2: this compound Solubility as a Function of the [H₂C₂O₄]/[HNO₃]² Parameter

This table summarizes the findings from the report by Monson, P.R. Jr., and Hall, R. (1981), "this compound solubility and morphology" (DP-1576). This study systematically varied the concentrations of oxalic acid and nitric acid and correlated the solubility to the parameter [H₂C₂O₄]/[HNO₃]². While the full dataset is not publicly available, the report indicates that the solubility was determined over a range of this parameter from 0.001 to 10.0. A conceptual representation is provided below.

| Concentration Parameter ([H₂C₂O₄]/[HNO₃]²) | Thorium Concentration in Supernatant (g/L) |

| Low (e.g., < 0.1) | Higher |

| Moderate (e.g., 0.1 - 1.0) | Lower |

| High (e.g., > 1.0) | Increases |

Note: This is a qualitative representation based on the description of the study. The actual data would show a more nuanced relationship.

Experimental Protocols

The determination of this compound solubility in nitric acid solutions is a critical experimental procedure. The following sections outline a typical methodology synthesized from various sources, including the foundational work on sparingly soluble salts and specific procedures for actinide compounds.

Materials and Reagents

-

Thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O) or other high-purity thorium salt

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Concentrated nitric acid (HNO₃), analytical grade

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (for titration)

-

Appropriate indicators or a pH meter

-

Filtration apparatus (e.g., Büchner funnel, filter paper of appropriate pore size)

-

Constant temperature bath or shaker

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound in a nitric acid solution.

Caption: A typical experimental workflow for determining this compound solubility.

Detailed Methodological Steps

-

Preparation of Solutions:

-

Prepare a stock solution of thorium nitrate of a known concentration in dilute nitric acid to prevent hydrolysis.

-

Prepare a series of nitric acid solutions of varying molarities (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M, etc.).

-

Prepare a standardized solution of oxalic acid.

-

-

Precipitation of this compound:

-

In a series of reaction vessels, place a known volume of a specific nitric acid concentration.

-

Add a known amount of the thorium nitrate stock solution to each vessel.

-

Slowly add a stoichiometric excess of the oxalic acid solution to each vessel while stirring to precipitate this compound. The amount of excess oxalic acid can be a variable in the experiment.

-

-

Equilibration:

-

Seal the reaction vessels to prevent evaporation.

-

Place the vessels in a constant temperature bath or a shaker with temperature control.

-

Allow the slurry to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution-precipitation equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, carefully filter the slurry using a fine-pore filter paper to separate the solid this compound from the supernatant.

-

The thorium concentration in the supernatant, which represents the solubility of this compound under those specific conditions, is then determined using a suitable analytical technique. Common methods include:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for determining trace element concentrations.

-

Spectrophotometry: Using a chromogenic agent that forms a colored complex with thorium, such as Arsenazo III.

-

Gravimetric analysis: If the solubility is sufficiently high, the thorium in a known volume of the supernatant can be precipitated, and the resulting solid weighed.

-

-

Dissolution Mechanism and Chemical Equilibria

The dissolution of this compound in nitric acid is not a simple process of dissociation into its constituent ions. It is governed by a series of interconnected chemical equilibria, including the dissolution of the salt, the protonation of the oxalate ion, and the complexation of the thorium ion with nitrate ions.

Fundamental Dissolution Equilibrium

The basic dissolution of this compound in water is represented by the following equilibrium:

Th(C₂O₄)₂(s) ⇌ Th⁴⁺(aq) + 2C₂O₄²⁻(aq)

The solubility product, Ksp, is given by:

Ksp = [Th⁴⁺][C₂O₄²⁻]²

Influence of Nitric Acid

Nitric acid increases the solubility of this compound primarily through the protonation of the oxalate ion. The strong acid provides H⁺ ions that react with the oxalate ions, shifting the dissolution equilibrium to the right according to Le Chatelier's principle. The relevant acid-base equilibria for oxalic acid are:

H₂C₂O₄(aq) ⇌ H⁺(aq) + HC₂O₄⁻(aq) (pKa₁ ≈ 1.25) HC₂O₄⁻(aq) ⇌ H⁺(aq) + C₂O₄²⁻(aq) (pKa₂ ≈ 4.27)

In a highly acidic nitric acid solution, the concentration of free oxalate ions ([C₂O₄²⁻]) is significantly reduced due to the formation of bisoxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This decrease in the oxalate ion concentration requires more this compound to dissolve to maintain the Ksp.

Formation of Thorium-Nitrate Complexes

In nitric acid solutions, thorium(IV) ions can form complexes with nitrate ions. This complexation reduces the concentration of free hydrated thorium ions ([Th⁴⁺(aq)]), which also promotes the dissolution of this compound. The formation of these complexes can be represented by the following stepwise equilibria:

Th⁴⁺ + NO₃⁻ ⇌ [Th(NO₃)]³⁺ [Th(NO₃)]³⁺ + NO₃⁻ ⇌ [Th(NO₃)₂]²⁺ ...and so on.

The stability of these complexes is described by their formation constants (β). The formation of thorium-nitrate complexes becomes more significant at higher nitric acid concentrations.

The following diagram illustrates the key chemical equilibria involved in the dissolution of this compound in nitric acid.

Caption: Chemical equilibria in the this compound-nitric acid system.

Dissolution Kinetics

The kinetics of this compound dissolution in nitric acid are complex and depend on several factors, including temperature, nitric acid concentration, stirring rate, and the physical characteristics of the solid this compound (e.g., particle size and morphology).

While specific kinetic models for the dissolution of this compound in nitric acid are not extensively detailed in the readily available literature, the process can be generally understood to involve the following steps:

-

Mass transport of reactants (H⁺ and NO₃⁻) from the bulk solution to the surface of the this compound particles.

-

Chemical reaction at the solid-liquid interface, involving the protonation of oxalate and the complexation of thorium.

-

Mass transport of the dissolved thorium species (e.g., Th⁴⁺, [Th(NO₃)ₓ]⁽⁴⁻ˣ⁾⁺) and protonated oxalate species away from the surface into the bulk solution.

The overall rate of dissolution will be determined by the slowest of these steps. At lower nitric acid concentrations and with vigorous stirring, the chemical reaction at the surface is likely to be the rate-limiting step. At higher acid concentrations, the transport of dissolved species away from the surface may become rate-limiting.

Further research is needed to establish detailed kinetic models and determine the activation energy and reaction orders for the dissolution of this compound in nitric acid under various conditions.

The Thermal Decomposition Pathway of Thorium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of thorium oxalate hexahydrate (Th(C₂O₄)₂·6H₂O), a critical process in the production of high-purity thorium dioxide (ThO₂). Understanding this pathway is paramount for controlling the morphology, particle size, and reactivity of the resulting thoria, which is a key material in nuclear fuel cycles, catalysis, and advanced ceramics. This document details the sequential decomposition stages, intermediate products, and associated quantitative data, supplemented with detailed experimental protocols and visual diagrams to facilitate a thorough understanding of the process.

The Multi-Stage Decomposition Pathway

The thermal decomposition of this compound hexahydrate is a complex, multi-step process that proceeds through several intermediate phases before yielding the final thorium dioxide product. The pathway involves initial dehydration followed by the decomposition of the oxalate group, with the formation of carbonate and oxycarbonate species as key intermediates.

The generally accepted decomposition pathway occurs in the following stages:

-

Dehydration of this compound Hexahydrate to Dihydrate: The process begins with the loss of four water molecules to form this compound dihydrate.

-

Formation of a Polynuclear Complex: The dihydrate then undergoes a partial decomposition to form a polynuclear complex.[1]

-

Decomposition to Anhydrous this compound: Further heating leads to the loss of the remaining two water molecules, yielding anhydrous this compound.

-

Decomposition of Anhydrous Oxalate to Thorium Carbonate: The anhydrous this compound decomposes with the release of carbon monoxide, forming an amorphous thorium carbonate (Th(CO₃)₂) intermediate.[2]

-

Formation of an Oxycarbonate Intermediate: The thorium carbonate subsequently decomposes to form an oxycarbonate intermediate.[2]

-

Final Decomposition to Thorium Dioxide: The final stage involves the decomposition of the oxycarbonate intermediate into nanocrystalline thorium dioxide, with the release of carbon dioxide.[2]

Recent studies utilizing techniques such as Evolved Gas Analysis-Mass Spectrometry (EGA-MS) have been instrumental in elucidating the gaseous species evolved at each stage, confirming the proposed intermediates.[2][3][4]

Visualization of the Decomposition Pathway

The logical progression of the thermal decomposition of this compound hexahydrate is illustrated in the following diagram:

Quantitative Data from Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to quantify the mass loss and thermal events associated with each decomposition step. The following table summarizes the typical temperature ranges and corresponding mass losses observed during the thermal decomposition of this compound hexahydrate in an inert atmosphere.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species |

| Th(C₂O₄)₂·6H₂O → Th(C₂O₄)₂·2H₂O + 4H₂O | 70 - 165[1] | 13.0 | ~13.0 | H₂O |

| Th(C₂O₄)₂·2H₂O → Th(C₂O₄)₂ + 2H₂O | 165 - 250 | 6.5 | ~6.5 | H₂O |

| Th(C₂O₄)₂ → Th(CO₃)₂ + 2CO | 250 - 350 | 10.1 | ~10.1 | CO |

| Th(CO₃)₂ → ThO(CO₃) + CO | 350 - 400 | 5.1 | ~5.1 | CO |

| ThO(CO₃) → ThO₂ + CO₂ | 400 - 500 | 7.9 | ~7.9 | CO₂ |

| Total | 70 - 500 | 42.6 | ~42.6 |

Note: The exact temperatures and mass losses can vary depending on factors such as heating rate, atmosphere, and the physical characteristics of the starting material.

Experimental Protocols

The elucidation of the thermal decomposition pathway of this compound relies on a combination of analytical techniques. The following sections provide detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To continuously measure the mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound hexahydrate (typically 5-10 mg) is placed into a tared TGA crucible (e.g., alumina or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used. The instrument consists of a high-precision microbalance, a furnace capable of programmed heating, and a system for controlling the gaseous environment.

-

Experimental Conditions:

-

Atmosphere: High-purity inert gas (e.g., nitrogen or argon) is purged through the furnace at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Heating Rate: A linear heating rate, typically between 5 and 20 °C/min, is applied from ambient temperature up to approximately 800 °C.

-

Data Acquisition: The sample mass, temperature, and time are continuously recorded.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss and to quantify the percentage mass loss for each decomposition step.

Differential Thermal Analysis (DTA)

Objective: To measure the difference in temperature between a sample and an inert reference material as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is placed in a sample crucible, and an equal amount of an inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

-

Instrumentation: A DTA instrument is used, which contains a furnace with sample and reference holders equipped with thermocouples.

-

Experimental Conditions: The sample and reference are heated at a controlled rate, identical to the TGA experiment, in a controlled atmosphere.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) against the furnace temperature. Endothermic events (e.g., dehydration, decomposition) result in negative peaks, while exothermic events (e.g., crystallization, oxidation) produce positive peaks.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify and quantify the gaseous species evolved from a sample during thermal decomposition.

Methodology:

-

Instrumentation: A TGA instrument is coupled to a mass spectrometer via a heated transfer line. The transfer line is typically made of an inert material (e.g., fused silica) and heated to prevent condensation of the evolved gases.

-

Experimental Conditions: The TGA experiment is performed as described in section 3.1. A small, continuous stream of the gas evolving from the TGA furnace is introduced into the ion source of the mass spectrometer.

-

Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range or to monitor specific m/z values corresponding to expected evolved gases (e.g., m/z 18 for H₂O, 28 for CO, and 44 for CO₂).

-

Data Analysis: The ion intensity for each m/z value is plotted as a function of temperature, creating an evolved gas profile. This profile is correlated with the TGA data to identify the gaseous products of each decomposition step.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.

References

A Comprehensive Technical Guide to Thorium Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thorium oxalate dihydrate, a key inorganic compound with significant applications in nuclear chemistry and materials science. This document details its chemical properties, synthesis protocols, and thermal decomposition characteristics, presenting quantitative data and experimental methodologies for scientific and research applications.

Core Properties of this compound Dihydrate

This compound dihydrate is a white, insoluble solid. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | Th(C₂O₄)₂·2H₂O (or C₄H₄O₁₀Th)[1][2][3] |

| Molecular Weight | 444.11 g/mol [2][3] |

| Appearance | White solid |

| Solubility Product (Ksp) | 5.01 × 10⁻²⁵[4] |

Synthesis of this compound Dihydrate: Experimental Protocols

The synthesis of this compound is primarily achieved through precipitation from an aqueous solution. The two main approaches, heterogeneous and homogeneous precipitation, yield this compound with different crystalline morphologies. The dihydrate form is typically obtained by controlled drying of a more hydrated precursor.

Heterogeneous Precipitation

This method involves the direct addition of a precipitating agent (oxalic acid) to a thorium salt solution, leading to the rapid formation of this compound crystals.

Protocol:

-

Preparation of Thorium Solution: Prepare an aqueous solution of a thorium salt, such as thorium nitrate (Th(NO₃)₄) or thorium sulfate. The concentration can be varied, but a typical starting point is a solution containing approximately 9-10 g/L of thorium.

-

Preparation of Oxalic Acid Solution: Prepare a 10 weight percent solution of oxalic acid (H₂C₂O₄·2H₂O).

-

Precipitation: Heat the oxalic acid solution to a temperature between 70-80°C. While agitating the oxalic acid solution, slowly add the thorium salt solution over a period of one hour. Maintaining an elevated temperature is conducive to obtaining a high-density, crystalline precipitate.

-

Digestion: Continue to agitate the resulting mixture at the elevated temperature for a holding period of approximately 30 minutes to allow for crystal growth.

-

Filtration and Washing: Filter the precipitate and wash it with deionized water to remove any soluble impurities.

-

Drying: Dry the resulting this compound hydrate in a drying oven at 110°C to obtain the stable dihydrate form, Th(C₂O₄)₂·2H₂O.

Homogeneous Precipitation

Homogeneous precipitation involves the slow, in-situ generation of the precipitating agent, which allows for the formation of larger, more uniform crystals.

Protocol:

-

Preparation of Thorium Solution: Prepare a solution of thorium nitrate.

-

Precipitation Agent: Use oxamic acid (NH₂COCOOH) as the source of oxalate ions.

-

Reaction: Mix the thorium nitrate solution with the oxamic acid solution. Initially, no precipitate will form.

-

Hydrolysis: Heat the solution to a temperature between 70-90°C. The acid-catalyzed hydrolysis of oxamic acid will slowly generate oxalic acid, leading to the gradual formation of large this compound hexahydrate (Th(C₂O₄)₂·6H₂O) crystals. The reaction kinetics are first-order.

-

Filtration and Washing: Separate the crystals by filtration and wash with deionized water.

-

Conversion to Dihydrate: To obtain the dihydrate, the hexahydrate can be dried under vacuum at approximately 40°C. This controlled drying will lead to the loss of four water molecules, resulting in this compound dihydrate.

Quantitative Data on Synthesis Parameters

The physical properties of the resulting this compound, which can influence its subsequent conversion to thorium oxide, are significantly affected by the precipitation conditions.

| Parameter | Effect on this compound Precipitate |

| Temperature | Higher precipitation temperatures (e.g., 70-90°C) generally lead to the formation of larger and more crystalline particles. |

| Reactant Concentration | At high concentrations of oxalic acid, increasing the total flow rate in a micro-reactor system can lead to a decrease in particle size. |

| Order of Addition ("Strike") | The morphology of the final oxalate product is significantly dependent on whether the thorium solution is added to the oxalic acid ("direct strike") or vice versa ("reverse strike"). |

| pH | The pH of the thorium feed solution influences the final powder morphology. |

Characterization and Analysis

Standard analytical techniques are employed to characterize the synthesized this compound dihydrate.

-

X-Ray Diffraction (XRD): Used to confirm the crystalline phase and structure of the compound.

-

Scanning Electron Microscopy (SEM): Employed to investigate the morphology and particle size of the crystals.

-

Thermogravimetric Analysis (TGA): Used to study the thermal decomposition of the compound and confirm the number of water molecules of hydration.

Thermal Decomposition of this compound Dihydrate

This compound dihydrate undergoes a multi-stage decomposition upon heating, ultimately yielding thorium oxide (ThO₂).

-

Dehydration: The initial stage of decomposition involves the loss of the two water molecules from the dihydrate to form anhydrous this compound. This process typically begins at temperatures above 165°C.

-

Decomposition to Oxide: The anhydrous this compound then decomposes at higher temperatures. This process involves the formation of intermediate species, including a hydroxyoxalate and an oxycarbonate, before the final conversion to thorium oxide at temperatures around 350-400°C. The complete release of carbonaceous compounds may continue up to 550°C.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound dihydrate.

Caption: Synthesis and Characterization Workflow.

References

historical methods of thorium oxalate preparation

An In-depth Technical Guide on the Historical Methods of Thorium Oxalate Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound [Th(C₂O₄)₂] has historically been a crucial intermediate in the purification of thorium and the preparation of high-purity thorium oxide (thoria, ThO₂). The physical and chemical properties of the final thoria product are significantly influenced by the characteristics of the precursor this compound, such as its crystal size, shape, and density. This guide provides a detailed overview of the key historical methods for the preparation of this compound, drawing from early analytical chemistry techniques and industrial processes. The experimental protocols, quantitative data, and logical workflows for each method are presented to offer a comprehensive understanding of these foundational chemical procedures.

Method 1: Direct Precipitation from Thorium Salt Solutions

The most fundamental method for preparing this compound is the direct precipitation from an aqueous solution of a soluble thorium salt, typically thorium nitrate or thorium sulfate, by the addition of oxalic acid. This method has been a cornerstone of both laboratory-scale synthesis and industrial processes.

Experimental Protocol

-

Preparation of Thorium Solution : A stock solution of a thorium salt, such as thorium nitrate [Th(NO₃)₄], is prepared by dissolving the salt in acidified water. For instance, 10 g of hydrous thorium nitrate can be dissolved in 1 liter of cold water containing 1 cm³ of concentrated sulfuric acid to prevent hydrolysis[1].

-

Precipitation : The thorium solution is heated to approximately 60-70°C[2]. A 10% aqueous solution of oxalic acid is then slowly added to the heated thorium solution with constant stirring[2]. The precipitation is typically carried out in an acidic medium, such as 1M nitric acid, to ensure the insolubility of this compound while keeping potential impurities in solution[2].

-

Digestion : The resulting slurry is often "digested" by allowing it to stand on a steam bath for a period of 15 to 30 minutes to encourage the growth of larger, more easily filterable crystals[1].

-

Filtration and Washing : The precipitated this compound is separated from the supernatant by filtration, often using an ashless filter paper. The precipitate is then washed with a dilute acidic solution, such as cold water containing a drop of concentrated sulfuric acid per 25 cm³, to remove any remaining soluble impurities[1]. A final wash with hot, dilute oxalic acid (e.g., 0.5%) can be employed to minimize losses from entrained uranium in certain process streams[2].

-

Drying : The washed precipitate, typically this compound hexahydrate (Th(C₂O₄)₂·6H₂O), is dried in a current of air or at a low temperature (e.g., 110°C).

Quantitative Data

| Parameter | Value/Range | Source of Thorium | Precipitating Agent | Medium | Temperature |

| Thorium Concentration | ~10 g/L | Thorium Nitrate | 10% Oxalic Acid | 1M Nitric Acid | 60-70°C |

| Excess Oxalic Acid | ~0.1 M | Thorium Nitrate | 10% Oxalic Acid | 1M Nitric Acid | 60-70°C |

Experimental Workflow

Caption: Workflow for the direct precipitation of this compound.

Method 2: Preparation of High-Density this compound using a Spectator Cation

A historical method developed to improve the physical properties of this compound for industrial applications involves the use of a "spectator cation" during precipitation. This technique yields a denser, more crystalline, and readily filterable product, which is advantageous for the subsequent production of high-density thorium oxide.

Experimental Protocol

-

Preparation of Thorium Solution : An acidic aqueous solution of a thorium salt (e.g., thorium sulfate) is prepared. The pH is adjusted to be below 4[3].

-

Addition of Spectator Cation : A salt containing a monovalent, inorganic spectator cation (e.g., sodium sulfate, potassium sulfate, ammonium sulfate) is added to the thorium solution. The molar ratio of the spectator cation to thorium is maintained between 0.5 and 15[3].

-

Preparation of Oxalate Solution : A separate aqueous solution of oxalic acid (e.g., 10 weight percent) is prepared and heated to a temperature between 40°C and 102°C (preferably 70-90°C)[3].

-

Controlled Precipitation : The thorium solution containing the spectator cation is steadily added to the hot oxalic acid solution over a period of time (e.g., one hour) with continuous agitation. This "reverse strike" method, where the metal solution is added to the precipitant, is crucial for controlling crystal growth[3].

-

Holding Period : After the addition is complete, the reaction mixture is agitated and maintained at the elevated temperature for a holding period of about 30 minutes[3].

-

Separation and Washing : The precipitated this compound is filtered and washed with water to remove the supernatant solution[3].

Quantitative Data

The following table summarizes the effect of the Na⁺/Th molar ratio on the packed bulk density of the resulting this compound and the thorium oxide derived from its calcination.

| Molar Ratio (Na⁺/Th) | Packed Bulk Density of this compound (g/cm³) | Packed Bulk Density of Thorium Oxide (g/cm³) |

| 0 (Blank) | 0.85 | 1.15 |

| 0.5 | 1.10 | 1.55 |

| 1.0 | 1.25 | 1.80 |

| 2.0 | 1.35 | 2.05 |

| 4.0 | 1.40 | 2.20 |

| 8.0 | 1.30 | 1.95 |

Data adapted from U.S. Patent 3,124,603[3]

Logical Relationship Diagram

References

An In-depth Technical Guide to the Physical and Chemical Properties of Thorium Oxalate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance, color, and other physicochemical properties of thorium oxalate powder. It includes quantitative data, detailed experimental protocols for its synthesis, and a process diagram to illustrate the production pathway. This compound is a key intermediate in the production of thorium dioxide, which has applications in nuclear fuels and other advanced materials.

Physical Appearance and Color

This compound (Th(C₂O₄)₂) is a white, crystalline powder.[1] It is known to be an insoluble solid in water. The morphology of the powder, including particle size and shape, can be significantly influenced by the conditions under which it is precipitated.[2]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from nuclear fuel fabrication to materials science research.

| Property | Value | Notes |

| Molar Mass | 408.07 g/mol (anhydrous)[1] 444.114 g/mol (dihydrate)[1] | The hydrated form includes water molecules within its crystal structure. |

| Density | 4.637 g/cm³ (anhydrous)[1] | This high density is characteristic of thorium compounds. |

| Solubility Product (Ksp) | 5.01 × 10⁻²⁵[1] | This extremely low value indicates that this compound is practically insoluble in water, which is a key factor in its precipitation from aqueous solutions. |

| Particle Size | 0.4 to 2 µm | This range was observed for thorium-uranium oxide powders produced via oxalate co-precipitation, indicating the typical size of particles derived from this method.[3] |

| Specific Surface Area | 16 to 36 m²/g | This range was also observed for thorium-uranium oxide powders and is influenced by precipitation conditions.[3] |

Experimental Protocols

The synthesis of this compound with controlled properties is critical for its subsequent use. The following protocols are based on established methods for its precipitation.

1. Heterogeneous Precipitation of this compound

This is a common method for producing this compound by direct reaction.

-

Objective: To synthesize this compound powder from a thorium salt solution and oxalic acid.

-

Materials:

-

Thorium(IV) salt solution (e.g., thorium nitrate, Th(NO₃)₄)

-

Oxalic acid (H₂C₂O₄) solution

-

Deionized water

-

Nitric acid (HNO₃) for pH adjustment

-

-

Procedure:

-

Prepare a solution of thorium nitrate in dilute nitric acid. A typical concentration might be around 300 g/L of thorium nitrate in 1.5 M HNO₃.[3]

-

Separately, prepare a solution of oxalic acid.

-

The order of addition can be varied (direct strike vs. reverse strike) to influence the morphology of the precipitate.[2] For a direct strike, slowly add the oxalic acid solution to the thorium nitrate solution while stirring vigorously.

-

Control of reaction parameters such as temperature (e.g., 10°C to 70°C), digestion time (e.g., 15 to 360 minutes), and agitation method (e.g., mechanical stirrer vs. ultrasonic homogenizer) is crucial as they significantly affect the properties of the resulting powder.[2][4]

-

After precipitation is complete, the solid is collected by filtration, washed with deionized water, and dried.

-

2. Homogeneous Precipitation of this compound

This method allows for the slow generation of the precipitating agent, leading to the formation of larger and more uniform crystals.[5]

-

Objective: To produce large crystals of this compound hexahydrate.

-

Materials:

-

Thorium nitrate solution

-

Oxamic acid (NH₂COCOOH)

-

-

Procedure:

-

Dissolve thorium nitrate in an aqueous solution.

-

Add oxamic acid to the thorium nitrate solution.

-

Heat the solution to a specific temperature (e.g., 70-90°C) to induce the acid-catalyzed hydrolysis of oxamic acid, which slowly generates oxalic acid in situ.[5]

-

The slow generation of oxalate ions leads to the formation of large, well-defined crystals of this compound hexahydrate (Th(C₂O₄)₂·6H₂O).[5]

-

The crystals are then collected, washed, and can be dried under ambient conditions to prevent the loss of crystalline water.[5]

-

Process Visualization

The following diagram illustrates the general workflow for the precipitation of this compound, highlighting the key reactants and the resulting product.

Caption: Precipitation of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The effect of operational parameters on the properties of thorium uranium oxide produced via oxalates’ coprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of this compound precipitation conditions relative to thorium oxide sinterability [inis.iaea.org]

- 5. researchportal.sckcen.be [researchportal.sckcen.be]

An In-depth Technical Guide to Thorium Oxalate: Chemical Identity, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thorium oxalate, a key inorganic compound with significant applications in nuclear chemistry and materials science. This document details its chemical identifiers, physical properties, and standardized experimental protocols for its synthesis and characterization, designed to support research and development activities.

Core Chemical Identifiers

This compound is most commonly found in its hydrated form. The primary chemical identifiers for both anhydrous and various hydrated forms are crucial for accurate documentation and regulatory compliance. The CAS Registry Number for the parent compound is 2040-52-0.[1][2][3]

Summary of Chemical Identifiers

The following tables summarize the key chemical identifiers for anhydrous this compound and its common hydrated forms.

Table 1: Chemical Identifiers for Anhydrous this compound

| Identifier | Value |

| CAS Number | 2040-52-0 |

| Chemical Formula | C₄H₄O₈Th or Th(C₂O₄)₂ |

| PubChem CID | 74880[4] |

| EC Number | 218-038-3[2] |

| InChI | InChI=1S/2C2H2O4.Th/c23-1(4)2(5)6;/h2(H,3,4)(H,5,6); |

| InChIKey | MVVXFNGAKVVFBW-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Th] |

| UNII | 68C5PQN2GF |

Table 2: Chemical Identifiers for this compound Dihydrate

| Identifier | Value |

| Chemical Formula | C₄H₄O₁₀Th or Th(C₂O₄)₂·2H₂O |

| PubChem CID | 517384[5] |

| InChI | InChI=1S/2C2H2O4.2H2O.Th/c23-1(4)2(5)6;;;/h2(H,3,4)(H,5,6);2*1H2;/q;;;;+4/p-4[5][6] |

| InChIKey | QADFVGYTZPNFGB-UHFFFAOYSA-J[5][6] |

| Canonical SMILES | C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Th+4][5] |

Physicochemical Properties

This compound is a white, insoluble solid.[2] Its low solubility is a key characteristic utilized in the separation of thorium from other elements. The primary physical and chemical properties are summarized below.

Table 3: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molar Mass | 408.07 g/mol (anhydrous)[7] | 444.114 g/mol (dihydrate)[7] |

| Density | 4.637 g/cm³ (anhydrous)[7] | |

| Solubility Product (Ksp) | 5.01 × 10⁻²⁵[7] | Insoluble in water and most acids.[8][9] |

| Solubility | Soluble in solutions of alkali and ammonium oxalates.[8][9] | This property is exploited for separation processes.[5] |

| Appearance | White powder[2][8] | |

| Decomposition | Decomposes to thorium oxide (ThO₂) above 300–400°C.[8][9] |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and analysis of this compound are essential for reproducible research.

Synthesis of this compound via Precipitation

The most common method for synthesizing this compound is through precipitation by reacting a soluble thorium(IV) salt, typically thorium nitrate, with oxalic acid.

Objective: To synthesize this compound hexahydrate (Th(C₂O₄)₂·6H₂O) as a precursor for thorium oxide production.

Materials:

-

Thorium nitrate (Th(NO₃)₄) solution (A.R. grade)

-

Oxalic acid (H₂C₂O₄) solution (10% w/v)

-

Deionized water

-

Nitric acid (HNO₃) (for pH adjustment, if necessary)

-

Ammonium hydroxide (for co-precipitation studies, if applicable)

Procedure:

-

Prepare a solution of thorium nitrate in deionized water. The concentration can be varied depending on the desired particle characteristics.

-

In a separate vessel, prepare a 10% (w/v) solution of oxalic acid.

-

Heat the thorium nitrate solution to approximately 60-70°C while stirring continuously.[10]

-

Slowly add the oxalic acid solution to the heated thorium nitrate solution at a controlled rate (e.g., 1 mL/min).[11] Continuous stirring is crucial during this step to ensure homogeneity.

-

A white precipitate of this compound will form immediately.

-

After the addition of oxalic acid is complete, continue stirring the slurry for a digestion period, typically around 2 hours, to allow for particle growth and stabilization.[11]

-

Allow the precipitate to settle, then separate the solid by filtration (e.g., using a Whatman 542 filter paper).[10]

-

Wash the collected precipitate (filter cake) multiple times with hot deionized water or a dilute oxalic acid solution (e.g., 0.5%) to remove any unreacted reagents and soluble impurities.[5][10]

-

Dry the washed precipitate in an oven at a controlled temperature (e.g., 80-100°C) for approximately 20 hours to obtain the hydrated this compound powder.[11] The resulting product is typically this compound hexahydrate.[5]

Characterization of this compound

1. Thermal Analysis (TGA/DTA)

Objective: To study the thermal decomposition behavior of this compound and determine the temperatures of dehydration and conversion to thorium oxide.

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of the dried this compound powder into an alumina crucible.

-

Place the crucible in the thermogravimetric analyzer.

-

Heat the sample from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or an inert gas like nitrogen).

-

Record the weight loss (TGA) and the difference in temperature between the sample and a reference (DTA) as a function of temperature.

-

The resulting curves will show distinct steps corresponding to the loss of water molecules and the decomposition of the oxalate to the final oxide product. The thermal decomposition of this compound dihydrate begins with dehydration, followed by decomposition to an intermediate, and finally to thorium oxide (ThO₂).[12]

2. X-Ray Diffraction (XRD)

Objective: To determine the crystalline phase and structure of the synthesized this compound.

Procedure:

-

Prepare a powder sample of the synthesized this compound.

-

Mount the sample on a zero-background sample holder.

-

Place the sample in the X-ray diffractometer.

-

Scan the sample over a 2θ range (e.g., 10-80°) using Cu Kα radiation.

-

The resulting diffraction pattern can be compared with standard reference patterns from databases (e.g., ICDD) to confirm the identity and purity of the this compound phase.

3. Scanning Electron Microscopy (SEM)

Objective: To analyze the particle morphology, size, and size distribution of the this compound powder.

Procedure:

-

Mount a small amount of the this compound powder onto an SEM stub using conductive carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Introduce the sample into the SEM chamber and evacuate to high vacuum.

-

Acquire images at various magnifications to observe the particle shape and surface features.

-

Use image analysis software to measure the particle sizes and determine the size distribution.

Process Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of this compound powder.

Caption: Experimental workflow for this compound characterization.

Caption: Thermal decomposition pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | C4H4O8Th | CID 74880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic aspects of thermal decomposition of this compound hexahydrate: A review [inis.iaea.org]

- 8. US3124603A - Preparation of this compound - Google Patents [patents.google.com]

- 9. This compound CAS#: [m.chemicalbook.com]

- 10. inis.iaea.org [inis.iaea.org]

- 11. The effect of operational parameters on the properties of thorium uranium oxide produced via oxalates’ coprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability of Thorium Oxalate Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of thorium oxalate under ambient conditions. It consolidates data from various studies, details relevant experimental protocols, and presents logical workflows and decomposition pathways to offer a thorough understanding of the material's properties.

Introduction

This compound, with the general formula Th(C₂O₄)₂, is a key inorganic compound in the nuclear fuel cycle, primarily used as a precursor for the production of thorium dioxide (ThO₂). Its low solubility in aqueous solutions makes it a preferred intermediate for the separation and purification of thorium. Understanding its stability under ambient storage and handling conditions is crucial for process optimization, material characterization, and ensuring the quality of the final oxide product. This guide focuses on the physicochemical properties and stability of its common hydrated forms, particularly this compound hexahydrate (Th(C₂O₄)₂·6H₂O) and dihydrate (Th(C₂O₄)₂·2H₂O).

Physicochemical Properties of this compound

This compound is a white, insoluble solid. Its properties are significantly influenced by the conditions of its precipitation, such as temperature, reagent concentration, and digestion time.[1] These factors affect the particle size, morphology, and, consequently, the characteristics of the thorium oxide derived from it.[2][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Chemical Formula | Th(C₂O₄)₂(H₂O)₄ (Coordination complex) | - | |

| Molar Mass (Dihydrate) | 444.114 g/mol | - | [4] |

| Density (Anhydrous) | 4.637 g/cm³ | - | [4] |

| Solubility Product (Ksp) | 5.01 × 10⁻²⁵ | Standard state (25 °C, 100 kPa) | [4] |

| Particle Size | 422–515 Å | Dependent on precipitation conditions | |

| Cumulative Pore Volume | 0.015–0.044 cm³/g | Dependent on precipitation conditions | [5] |

Stability Under Ambient Conditions

Under ambient conditions, the stability of this compound is primarily related to its hydration state. The most common form produced by precipitation is this compound hexahydrate (Th(C₂O₄)₂·6H₂O).

Hydration Stability

Research indicates that this compound hexahydrate is stable when dried under ambient conditions and does not spontaneously lose its crystalline water.[6] However, the hydration state is sensitive to drying conditions. For instance, drying under a vacuum at 40°C can lead to the loss of water molecules, resulting in a transition towards the dihydrate form.[6] This suggests that while stable, the hexahydrate can be dehydrated under mild, non-ambient conditions.

Chemical Stability

This compound is chemically stable at room temperature and is not known to decompose under normal atmospheric conditions. Its extremely low solubility product constant (Ksp) of 5.01 × 10⁻²⁵ underscores its stability in aqueous environments, making it highly resistant to dissolution in water.[4]

Thermal Decomposition Pathway

While stable at ambient temperatures, the behavior of this compound upon heating provides significant insight into its chemical structure and stability. The thermal decomposition process occurs in distinct stages, which are summarized below.

Caption: Thermal decomposition of Th(C₂O₄)₂·6H₂O to ThO₂.

The decomposition process generally follows these steps:

-

Dehydration: At temperatures below 200°C, hydrated this compound loses water molecules. Studies have identified the existence of tri- and dihydrate forms as intermediate stages.[7]

-

Anhydrous Oxalate Decomposition: The anhydrous oxalate begins to decompose at approximately 250°C.[8] This stage involves the breakdown of the oxalate group, which occurs sharply over a small temperature range near 300°C, releasing carbon monoxide (CO) and carbon dioxide (CO₂).[7]

-

Formation of Intermediates: Some studies report the formation of carbonate or oxycarbonate intermediates during the decomposition process.[7]

-

Formation of Thorium Dioxide: The conversion to pure thorium oxide (ThO₂) is typically complete at temperatures above 600°C.[8]

Table 2: Thermal Decomposition Data for this compound

| Temperature Range | Event | Resulting Product | Reference |

| < 200°C | Dehydration | Th(C₂O₄)₂·2H₂O and other hydrated forms | [7] |

| ~250°C - 425°C | Anhydrous oxalate decomposition | Intermediates (e.g., ThO(CO₃)) | [8] |

| > 600°C | Complete decomposition | ThO₂ | [8] |

Factors Influencing this compound Properties

The synthesis and handling of this compound involve several parameters that can alter the final properties of both the oxalate itself and the derived oxide. The logical relationship between these factors is crucial for controlling the material's characteristics.

Caption: Key factors affecting this compound characteristics.

Precipitation temperature has been identified as having the most significant effect on the properties of the derived oxide powders.[1][8] For example, lower precipitation temperatures (e.g., 10°C) can lead to more sinterable ThO₂ powders.[8]

Experimental Protocols

The characterization of this compound stability and decomposition is typically performed using a suite of analytical techniques.

Synthesis of this compound

A common method for preparing this compound is through precipitation from a thorium nitrate solution.

Caption: General workflow for this compound precipitation.

Protocol:

-

A solution of thorium nitrate (Th(NO₃)₄) in nitric acid (HNO₃) is prepared and heated to a specific temperature (e.g., 70°C).[5]

-

A solution of oxalic acid (H₂C₂O₄) is slowly added to the heated thorium nitrate solution to induce precipitation.[5]

-

The resulting slurry is digested at the reaction temperature for a set period (e.g., one hour) to allow for crystal growth and maturation.[5]

-

The solution is then allowed to cool and settle, typically overnight.[5]

-

The precipitate is separated by filtration, washed multiple times with distilled water to remove impurities, and finally dried under ambient conditions.[5]

Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature. This is the primary method for studying the dehydration and decomposition of this compound.

Protocol:

-

A small, precisely weighed sample of this compound is placed in a TGA crucible.

-

The sample is heated in a controlled atmosphere (e.g., air or an inert gas like argon) at a constant heating rate (e.g., 5°C/min).[9]

-

The weight of the sample is continuously monitored as the temperature increases.

-

Weight loss steps on the resulting TGA curve correspond to events such as dehydration and decomposition.

Differential Thermal Analysis (DTA)

DTA is often performed simultaneously with TGA. It measures the temperature difference between the sample and an inert reference material as a function of temperature, revealing exothermic or endothermic transitions.

Protocol:

-

The sample is placed in the DTA sample holder, with an inert reference material (e.g., alumina) in the reference holder.

-

Both are heated at a controlled rate.

-

Peaks in the DTA curve indicate thermal events: endothermic peaks typically correspond to dehydration and decomposition, while exothermic peaks can indicate crystallization or phase changes in the resulting material.[9]

Conclusion

This compound, particularly in its hexahydrate form, is a chemically stable compound under ambient conditions, showing no tendency to decompose at room temperature. Its stability is primarily characterized by its hydration state, which is sensitive to drying conditions but remains constant under a normal atmosphere. The thermal decomposition of this compound, which begins with dehydration below 200°C and completes with the formation of ThO₂ above 600°C, provides a clear picture of its thermal limits. The properties of this compound are heavily dependent on its synthesis conditions, a factor that is critical for applications requiring specific powder characteristics for the production of nuclear fuels and other advanced materials.

References

- 1. Optimization of this compound precipitation conditions relative to thorium oxide sinterability [inis.iaea.org]

- 2. Synthesis of this compound particles in a micro-reactor: Studying the effect of temperature and reactant concentration | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. akjournals.com [akjournals.com]

- 6. researchportal.sckcen.be [researchportal.sckcen.be]

- 7. connectsci.au [connectsci.au]

- 8. osti.gov [osti.gov]

- 9. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for Gravimetric Analysis of Thorium via Oxalate Precipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gravimetric analysis is a cornerstone of quantitative chemical analysis, relying on the measurement of mass to determine the amount of an analyte in a sample. The precipitation of thorium as thorium oxalate is a highly selective and accurate classical method for the determination of thorium. This method is particularly valuable for the analysis of thorium in various matrices, including geological samples, nuclear materials, and pharmaceutical compounds in development.

The principle of this method is based on the reaction of thorium (IV) ions with oxalic acid in an acidic solution to form a dense, crystalline precipitate of this compound (Th(C₂O₄)₂). Due to its extremely low solubility, the precipitation is quantitative. The precipitate is subsequently washed, dried, and ignited at a high temperature to convert it to thorium dioxide (ThO₂), a stable and weighable form.

This document provides a comprehensive overview of the this compound precipitation method, including detailed experimental protocols, quantitative data, and a discussion of potential interferences.

Principle of the Method

The gravimetric determination of thorium by oxalate precipitation involves the following key steps:

-

Sample Dissolution: The sample containing thorium is dissolved in a suitable acid, typically nitric acid, to bring the thorium into solution as Th⁴⁺ ions.

-

Precipitation: An excess of oxalic acid (H₂C₂O₄) is added to the acidic solution, causing the quantitative precipitation of this compound:

Th⁴⁺(aq) + 2H₂C₂O₄(aq) ⇌ Th(C₂O₄)₂(s) + 4H⁺(aq)

The precipitation is carried out in a hot, acidic medium to promote the formation of a crystalline and easily filterable precipitate and to minimize the co-precipitation of impurities.

-

Digestion: The precipitate is allowed to stand in the mother liquor, typically at an elevated temperature, for a period to allow for aging or digestion. This process improves the purity and filterability of the precipitate by allowing smaller particles to dissolve and redeposit onto larger ones.

-

Filtration and Washing: The this compound precipitate is separated from the supernatant liquid by filtration. It is then washed with a dilute solution of oxalic acid to remove any soluble impurities.

-

Drying and Ignition: The precipitate is carefully dried and then ignited at a high temperature (typically around 1000 °C) in a muffle furnace. This process decomposes the this compound to thorium dioxide:

Th(C₂O₄)₂(s) → ThO₂(s) + 2CO₂(g) + 2CO(g)

-

Weighing and Calculation: The resulting thorium dioxide is cooled in a desiccator and weighed. The mass of thorium in the original sample is then calculated based on the mass of the ThO₂ and the gravimetric factor.

Quantitative Data

The following tables summarize key quantitative data relevant to the gravimetric analysis of thorium by oxalate precipitation.

Table 1: Properties of this compound and Thorium Dioxide

| Property | This compound (Th(C₂O₄)₂) | Thorium Dioxide (ThO₂) |

| Molar Mass ( g/mol ) | 408.06 | 264.04 |

| Appearance | White crystalline solid | White powder |

| Solubility Product (Ksp) | 5.01 x 10⁻²⁵[1] | Insoluble in water |

| Gravimetric Factor (Th/ThO₂) | - | 0.8788 |

Table 2: Influence of Acidity on this compound Precipitation

| Nitric Acid Normality (N) | Required Excess Oxalic Acid for Quantitative Precipitation |

| 0.2 | 100% |

| 1.0 | 200% |

| 1.8 | 400% |

Experimental Protocol

This protocol provides a step-by-step method for the gravimetric determination of thorium.

Reagents and Equipment

-

Reagents:

-

Concentrated Nitric Acid (HNO₃)

-

Oxalic Acid (H₂C₂O₄), saturated solution

-

Methyl Red indicator solution

-

Ammonium Hydroxide (NH₄OH), dilute solution

-

Wash solution: 0.2% (w/v) oxalic acid solution

-

Ashless filter paper (e.g., Whatman 42)

-

-

Equipment:

-

Beakers (400 mL)

-

Graduated cylinders

-

Hot plate

-

Glass stirring rods

-

Filter funnel

-

Porcelain or platinum crucibles

-

Muffle furnace

-

Analytical balance

-

Desiccator

-

Procedure

-

Sample Preparation:

-

Accurately weigh a sample containing a known amount of thorium (sufficient to yield 0.1-0.2 g of ThO₂) into a 400 mL beaker.

-

Add 50 mL of distilled water and 10 mL of concentrated nitric acid.

-

Heat the beaker on a hot plate until the sample is completely dissolved.

-

-

Precipitation:

-

Dilute the solution to approximately 200 mL with distilled water.

-

Heat the solution to boiling.

-

Slowly add a saturated solution of oxalic acid in a calculated excess (refer to Table 2 based on the acidity of the solution) while stirring continuously. A white, crystalline precipitate of this compound will form.

-

Add a few drops of methyl red indicator. If the solution is not acidic (red), add a few more drops of nitric acid.

-

-

Digestion:

-

Cover the beaker with a watch glass and keep the solution hot (just below boiling) on the hot plate for at least one hour to allow the precipitate to digest.

-

Allow the beaker to cool to room temperature and let the precipitate settle.

-

-

Filtration and Washing:

-

Set up a filtration apparatus with ashless filter paper.

-

Decant the clear supernatant liquid through the filter paper, being careful not to disturb the precipitate.

-

Transfer the precipitate to the filter paper using a stream of the oxalic acid wash solution from a wash bottle. Use a rubber policeman to ensure all the precipitate is transferred.

-

Wash the precipitate on the filter paper with several small portions of the hot oxalic acid wash solution until the filtrate is free of interfering ions (a test for the absence of chloride with silver nitrate can be performed if applicable).

-

-

Drying and Ignition:

-

Carefully fold the filter paper containing the precipitate and place it in a pre-weighed porcelain or platinum crucible.

-

Dry the crucible and its contents in an oven at 110 °C for one hour.

-

Char the filter paper slowly over a low flame without allowing it to ignite.

-

Transfer the crucible to a muffle furnace and ignite at 1000 °C for at least one hour, or until a constant weight is achieved.

-

-

Weighing and Calculation:

-

Remove the crucible from the furnace and allow it to cool slightly before placing it in a desiccator to cool to room temperature.

-

Weigh the crucible containing the thorium dioxide on an analytical balance.

-

Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.

-

Calculate the percentage of thorium in the original sample using the following formula:

% Thorium = (Mass of ThO₂ (g) × Gravimetric Factor) / Mass of Sample (g) × 100

Where the Gravimetric Factor (Th/ThO₂) = (Atomic Mass of Th) / (Molar Mass of ThO₂) = 232.04 / 264.04 = 0.8788

-

Interferences

Several ions can interfere with the gravimetric determination of thorium by oxalate precipitation. The most common interferences and methods for their mitigation are listed below:

-

Rare Earth Elements (REEs): Many rare earth elements also form insoluble oxalates in acidic solutions and will co-precipitate with thorium.

-